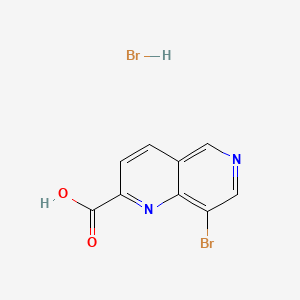

8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide

Beschreibung

BenchChem offers high-quality 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H6Br2N2O2 |

|---|---|

Molekulargewicht |

333.96 g/mol |

IUPAC-Name |

8-bromo-1,6-naphthyridine-2-carboxylic acid;hydrobromide |

InChI |

InChI=1S/C9H5BrN2O2.BrH/c10-6-4-11-3-5-1-2-7(9(13)14)12-8(5)6;/h1-4H,(H,13,14);1H |

InChI-Schlüssel |

MDOHDZQKUMYCQC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC2=C(C=NC=C21)Br)C(=O)O.Br |

Herkunft des Produkts |

United States |

8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide chemical structure and properties

An In-Depth Technical Guide to 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide in Modern Drug Discovery

Executive Summary

In the landscape of contemporary medicinal chemistry, the 1,6-naphthyridine motif has emerged as a privileged, multivalent scaffold capable of presenting diverse bioactivities when strategically substituted [1]. Among the most versatile building blocks in this class is 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide .

As a Senior Application Scientist, I frequently leverage this bifunctional intermediate to design highly selective kinase inhibitors. The molecule offers orthogonal reactivity: a carboxylic acid at the C2 position primed for amide coupling, and a bromide at the C8 position engineered for palladium-catalyzed cross-coupling. This whitepaper dissects the physicochemical properties, synthetic utility, and standardized laboratory protocols for utilizing this critical compound in the development of targeted therapeutics.

Physicochemical and Structural Profiling

The structural architecture of 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide is intentionally designed for stability and reactivity. The formulation as a hydrobromide salt is a deliberate choice to mitigate the inherent hygroscopicity and potential decarboxylation risks associated with the free base heteroaryl carboxylic acid. The salt form ensures extended shelf-life and predictable stoichiometry during high-throughput parallel synthesis.

Table 1: Quantitative Physicochemical Properties

| Property | Value (Hydrobromide Salt) | Value (Free Acid Base) |

| CAS Registry Number | 2763755-79-7 [2] | 197507-55-4 [3] |

| Molecular Formula | C9H6Br2N2O2 | C9H5BrN2O2 |

| Molecular Weight | 333.96 g/mol | 253.05 g/mol |

| SMILES String | C1=CC(=NC2=C1C=NC=C2Br)C(=O)O.Br | C1=CC(=NC2=C1C=NC=C2Br)C(=O)O |

| Physical State | Solid powder | Solid powder |

| Solubility Profile | Soluble in DMF, DMSO | Soluble in DMSO; poorly soluble in H2O |

| GHS Hazard Classification | Acute Tox. 4 (H302, H312, H332) | Irritant (H315, H319, H335) |

Orthogonal Reactivity and Synthetic Utility

The true value of 8-Bromo-1,6-naphthyridine-2-carboxylic acid lies in its capacity for sequential, regioselective functionalization. The electronic deficiency of the 1,6-naphthyridine ring activates the C8-bromide for oxidative addition, while the C2-carboxylic acid can be readily activated into an electrophilic ester.

Orthogonal functionalization pathways of 8-Bromo-1,6-naphthyridine-2-carboxylic acid.

Applications in Kinase Inhibition & Oncology

The 1,6-naphthyridine core acts as a bioisostere for quinolines and quinazolines, offering distinct hydrogen-bonding capabilities via its two nitrogen atoms. This scaffold interacts intimately with the ATP-binding pocket (hinge region) of various kinases.

-

RET Kinase Inhibitors: Acquired resistance to second-generation RET inhibitors (like selpercatinib) via solvent-front mutations (e.g., RET G810R) is a major clinical hurdle. 1,6-naphthyridine derivatives synthesized from this building block have demonstrated low nanomolar potency against these resistant mutants, exhibiting 15-29-fold higher potency than selpercatinib [5].

-

CDK5/8/19 Inhibitors: Cyclic-dependent kinases (CDKs) are critical targets in both oncology and nephrology. Substituted 1,6-naphthyridines act as potent CDK5/8/19 inhibitors, showing promise in treating cystic kidney diseases and neurodegenerative disorders [4].

-

c-Met Inhibitors: By incorporating urea pharmacophores at the C8 position, researchers have developed novel 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors that effectively suppress tumor proliferation [1].

Mechanism of action for 1,6-naphthyridine-based Receptor Tyrosine Kinase (RTK) inhibitors.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents are utilized.

Protocol A: Regioselective C2-Amide Bond Formation

This protocol utilizes HATU to couple the C2-carboxylic acid with primary or secondary amines [6].

Rationale & Causality: HATU is selected over traditional carbodiimides (like EDC/HOBt) because it generates a highly reactive 7-azabenzotriazole active ester. This is critical for 1,6-naphthyridine-2-carboxylic acid, as the electron-withdrawing nature of the heteroaromatic ring can make the carbonyl carbon less reactive toward sterically hindered amines. DIPEA is utilized as a non-nucleophilic base to liberate the free amine and neutralize the hydrobromide salt of the starting material without acting as a competing nucleophile.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide (1.0 eq, ~0.5 mmol) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.2 eq) to the suspension, followed immediately by N,N-diisopropylethylamine (DIPEA) (3.0 eq). Validation Check: The mixture should transition to a homogeneous solution as the active ester forms.

-

Coupling: Stir the activated mixture at room temperature for 15 minutes, then add the desired amine (1.1 eq).

-

Reaction Monitoring: Stir at 25 °C for 2–4 hours. Monitor completion via LC-MS. The mass of the active ester intermediate should fully convert to the product mass.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C8

This protocol functionalizes the C8 position using aryl or heteroaryl boronic acids [7].

Rationale & Causality: Pd(dppf)Cl2 is the catalyst of choice. The bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step and stabilizes the palladium center against premature decomposition. A biphasic solvent system (1,4-Dioxane/H2O) is employed to ensure the solubility of both the highly polar naphthyridine intermediate and the inorganic base (K2CO3).

Step-by-Step Methodology:

-

Preparation: To a microwave vial, add the C2-amide functionalized 8-bromo-1,6-naphthyridine intermediate (1.0 eq), the corresponding boronic acid or pinacol ester (1.5 eq), and K2CO3 (3.0 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (typically 4:1 v/v, 0.1 M).

-

Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 eq). Seal the vial and purge with nitrogen for 5 minutes. Causality: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

-

Heating: Heat the reaction mixture to 90 °C in an oil bath or microwave reactor for 2–12 hours.

-

Reaction Monitoring: Check TLC or LC-MS. The disappearance of the brominated starting material confirms oxidative addition and successful coupling.

-

Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the crude residue via reverse-phase preparative HPLC to isolate the final kinase inhibitor.

References

-

Title: Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: 8-bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide — Chemical Substance Information Source: NextSDS URL: [Link]

-

Title: Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases Source: NIH / PubChem URL: [Link]

-

Title: Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance Source: PubMed (European Journal of Medicinal Chemistry) URL: [Link]

- Title: WO2016009076A1 - Novel naphthyridines and isoquinolines and their use as cdk8/19 inhibitors Source: Google Patents URL

-

Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

1H NMR and 13C NMR spectra analysis of 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide

An In-Depth Technical Guide to the 1 H and 13 C NMR Spectral Analysis of 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide

Executive Summary

8-Bromo-1,6-naphthyridine-2-carboxylic acid is a highly versatile, bifunctional heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including potent CDK8/19 inhibitors[1]. When isolated as a hydrobromide (HBr) salt, the molecule presents unique analytical challenges and features in Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a comprehensive, expert-level guide to the 1 H and 13 C NMR analysis of this compound, detailing the causality behind chemical shifts, the effects of nitrogen protonation, and self-validating sample preparation protocols.

Molecular Architecture and Analytical Strategy

The core structure of 1,6-naphthyridine consists of two fused pyridine rings with nitrogen atoms at positions 1 and 6. In 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide , the electronic landscape is heavily modified by three factors:

-

The Carboxylic Acid (-COOH) at C2: Exerts an electron-withdrawing anisotropic effect, deshielding adjacent protons.

-

The Bromine (-Br) at C8: Introduces a "heavy atom effect," which significantly alters the 13 C chemical shift of the substituted carbon while sterically isolating the adjacent protons.

-

The Hydrobromide Salt (HBr): The N6 nitrogen is more basic than N1 (which is deactivated by the adjacent electron-withdrawing -COOH group). Consequently, N6 is the primary site of protonation. This protonation drastically alters the electron density of the adjacent C5 and C7 positions.

Workflow for Spectral Validation

To ensure structural integrity, the NMR acquisition must be treated as a self-validating system where the salt form is confirmed, and the regiochemistry of the substituents is mapped via 1D and 2D NMR techniques[2].

Workflow for the NMR structural validation of hydrobromide salt APIs.

Self-Validating Experimental Protocol

Standard NMR analysis of ionic compounds can be complicated by aggregation, limited solubility, or signal drift[3]. The following protocol ensures reproducible, high-resolution spectra.

Step-by-Step Methodology:

-

Solvent Selection: Weigh 15–20 mg of the HBr salt. Dissolve entirely in 0.6 mL of anhydrous DMSO- d6 . DMSO- d6 is mandatory for hydrobromide salts as it prevents rapid proton exchange, allowing the observation of the broad N+-H and -COOH signals.

-

Free-Base Neutralization (Optional Validation): To confirm chemical shift deviations caused by the HBr salt, prepare a second parallel sample using alkaline deuterated methanol (e.g., CD3OD spiked with NaOD). This in situ neutralization converts the salt to the free base, providing a secondary validation matrix[3].

-

Instrument Calibration: Use Tetramethylsilane (TMS) at 0.00 ppm as the internal standard. Ensure the probe is tuned and matched specifically for the high dielectric constant of DMSO.

-

Acquisition Parameters:

-

1 H NMR: 400 or 600 MHz, 16–32 scans, relaxation delay ( D1 ) of 2.0 seconds.

-

13 C NMR: 100 or 150 MHz, minimum 1024 scans, D1 of 2.0 seconds (extend to 5.0 seconds if the quaternary C-Br and -COOH carbons show poor signal-to-noise ratios).

-

1 H NMR Spectral Analysis & Causality

In the 1 H NMR spectrum of the neutral 1,6-naphthyridine core, the protons typically resonate between 7.50 and 9.30 ppm[4]. However, the introduction of the HBr salt and substituents drastically shifts these values.

Quantitative Data Summary: 1 H NMR (DMSO- d6 , 400 MHz)

| Position | Multiplicity | Integration | Expected Shift (ppm) | Mechanistic Causality / Assignment Logic |

| H7 | Singlet (s) | 1H | ~ 9.65 | Highly deshielded by the adjacent protonated N6+ and the anisotropic effect of the C8-Bromine. Isolated proton (no ortho coupling). |

| H5 | Singlet (s) | 1H | ~ 9.40 | Deshielded by N6+ . Appears as a singlet because it is isolated between the C4a bridgehead and N6. |

| H4 | Doublet (d) | 1H | ~ 8.75 | Ortho-coupled to H3 ( 3J≈8.5 Hz). Deshielded by the conjugated system. |

| H3 | Doublet (d) | 1H | ~ 8.20 | Ortho-coupled to H4 ( 3J≈8.5 Hz). Shifted downfield relative to unsubstituted naphthyridine due to the C2-COOH group. |

| COOH / NH+ | Broad Singlet (br s) | 2H | 13.0 – 15.0 | Highly exchangeable acidic protons. Often merge into a single broad peak in DMSO- d6 depending on trace water content. |

Expert Insight on Coupling: The absence of coupling for H5 and H7 is a critical structural validator. In a 1,6-naphthyridine system, if C8 were unsubstituted, H7 and H8 would exhibit a characteristic ortho coupling ( 3J≈5.8 Hz)[5]. The observation of H7 as a sharp singlet definitively confirms the regioselective placement of the Bromine at C8.

13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum contains 10 distinct carbon resonances. The assignment of these carbons relies heavily on understanding the "heavy atom effect" and the counter-intuitive shielding effects of nitrogen protonation.

Quantitative Data Summary: 13 C NMR (DMSO- d6 , 100 MHz)

| Carbon | Type | Expected Shift (ppm) | Mechanistic Causality / Assignment Logic |

| C-COOH | Quaternary | ~ 165.5 | Characteristic carbonyl carbon of an aromatic carboxylic acid. |

| C2 | Quaternary | ~ 152.0 | Deshielded by the adjacent N1 and the electron-withdrawing -COOH group. |

| C7 | CH | ~ 148.0 | Alpha to N6+ . Interestingly, while protonation deshields protons, it often causes a slight upfield shift (shielding) of the alpha-carbons in pyridinium salts due to polarization effects. |

| C8a | Quaternary | ~ 145.0 | Bridgehead carbon, heavily deshielded by the adjacent N1. |

| C5 | CH | ~ 142.5 | Alpha to N6+ . |

| C4 | CH | ~ 138.0 | Gamma to N1, standard aromatic resonance. |

| C4a | Quaternary | ~ 128.5 | Bridgehead carbon. |

| C3 | CH | ~ 123.5 | Beta to N1, typically the most shielded CH in the N1 ring. |

| C8 | Quaternary | ~ 121.0 | C-Br bond. The large electron cloud of bromine induces a diamagnetic shielding effect (the "heavy atom effect"), pushing this carbon significantly upfield compared to a standard aromatic C-H. |

Expert Insight on 2D NMR Validation: To unambiguously differentiate the bridgehead carbons (C4a and C8a) and the substituted quaternary carbons (C2 and C8), a 1H−13C HMBC (Heteronuclear Multiple Bond Correlation) experiment is required[2].

-

Validating C8: The H7 proton will show a strong 2-bond ( 2JCH ) correlation to C8 (the brominated carbon) and a 3-bond ( 3JCH ) correlation to C8a.

-

Validating C2: The H3 proton will show a 2-bond correlation to C2 and a 3-bond correlation to the carboxylic acid carbonyl carbon.

Conclusion

The NMR analysis of 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide requires a nuanced understanding of heterocyclic electronics. The definitive markers for this molecule are the isolated singlets of H5 and H7 in the 1 H spectrum, the characteristic ortho-coupling of H3/H4, and the upfield shift of the brominated C8 carbon in the 13 C spectrum due to the heavy atom effect. By utilizing anhydrous DMSO- d6 and optionally cross-referencing with alkaline deuterated methanol, researchers can establish a self-validating protocol that ensures absolute structural and regiochemical certainty before advancing this building block into complex synthetic pipelines.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Synthesis Pathways and Precursors for 8-Bromo-1,6-naphthyridine-2-carboxylic acid: A Comprehensive Technical Guide

Executive Summary

The 1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in SIRT1 modulators, CDK8/19 oncological inhibitors, and anti-human cytomegalovirus (HCMV) agents [1, 5]. Within this chemical space, 8-bromo-1,6-naphthyridine-2-carboxylic acid (CAS: 197507-55-4) serves as a highly versatile, bifunctional building block. The C2-carboxylic acid provides a handle for amidation and macrocyclization, while the C8-bromide acts as an orthogonal electrophilic site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) [1, 2].

This whitepaper delineates the optimal synthetic pathways, mechanistic causalities, and validated protocols for synthesizing this critical intermediate from commercially available precursors.

Retrosynthetic Strategy & Precursor Selection

The construction of the 1,6-naphthyridine core requires precise regiocontrol to ensure the correct placement of the bromide and carboxylate functionalities. While Skraup syntheses are common for quinolines and unsubstituted naphthyridines, they often suffer from poor regioselectivity when applied to highly substituted derivatives.

Instead, the Friedländer annulation is the most robust and regioselective approach. By utilizing 4-amino-5-bromonicotinaldehyde (CAS: 1289001-34-8) and ethyl pyruvate (CAS: 617-12-9) as the primary precursors, the N1-C2-C3-C4 ring is constructed with absolute regiochemical fidelity.

Figure 1: Retrosynthetic pathway and forward synthesis workflow for the target compound.

Mechanistic Causality: The Friedländer Annulation

The success of the Friedländer condensation relies on the differential electrophilicity of the dicarbonyl precursor (ethyl pyruvate) and the nucleophilicity of the substituted pyridine.

-

Imine Formation: The highly nucleophilic primary amine at the C4 position of 4-amino-5-bromonicotinaldehyde selectively attacks the highly electrophilic α -keto carbonyl of ethyl pyruvate. The ester carbonyl is significantly less electrophilic, preventing mis-ligation.

-

Intramolecular Aldol Condensation: The basic catalyst (e.g., piperidine) deprotonates the activated methyl group of the pyruvate moiety. The resulting enolate undergoes an intramolecular nucleophilic attack on the adjacent formyl group (C3 of the pyridine ring).

-

Dehydration & Aromatization: Subsequent dehydration drives the irreversible aromatization of the newly formed ring, yielding ethyl 8-bromo-1,6-naphthyridine-2-carboxylate .

Experimental Methodologies (Self-Validating Protocols)

The following protocols are engineered to be self-validating, ensuring that researchers can verify the success of each intermediate step before proceeding.

Protocol A: Synthesis of Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate

Objective: Construct the bicyclic core via Friedländer condensation.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with dry nitrogen.

-

Reagent Addition: Dissolve 4-amino-5-bromonicotinaldehyde (10.0 g, 49.7 mmol) and ethyl pyruvate (6.93 g, 59.7 mmol, 1.2 equiv) in 100 mL of anhydrous ethanol.

-

Catalysis: Add piperidine (0.42 g, 4.97 mmol, 0.1 equiv) dropwise. Causality: Piperidine acts as a dual-purpose catalyst, facilitating both the initial imine formation and the subsequent enolization required for ring closure.

-

Reaction: Heat the mixture to reflux (78 °C) for 8 hours.

-

Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:2) solvent system. The complete disappearance of the highly UV-active 4-amino-5-bromonicotinaldehyde spot indicates the reaction's endpoint.

-

Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to obtain the pure ethyl ester.

Protocol B: Saponification to 8-Bromo-1,6-naphthyridine-2-carboxylic acid

Objective: Hydrolyze the C2-ester without triggering nucleophilic aromatic substitution (SNAr) at the C8-bromide[1].

-

Solvation: In a 500 mL flask, dissolve ethyl 8-bromo-1,6-naphthyridine-2-carboxylate (10.0 g, 35.5 mmol) in 100 mL of Tetrahydrofuran (THF).

-

Hydrolysis: Prepare a solution of Lithium hydroxide monohydrate (LiOH·H2O, 7.45 g, 177.5 mmol, 5.0 equiv) in 100 mL of distilled water. Add this aqueous solution to the THF mixture.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 1 hour. Causality: Utilizing mild LiOH at room temperature prevents the hydroxide ions from displacing the activated C8-bromide, a common side-reaction under harsh basic conditions.

-

Workup: Concentrate the mixture under reduced pressure to remove the volatile THF. Dilute the remaining aqueous phase with 50 mL of water.

-

Isoelectric Precipitation (Validation Step): Cool the solution to 0 °C and carefully adjust the pH to exactly 5.0 using 1 M aqueous hydrochloric acid (HCl) [1]. Causality: pH 5.0 approximates the isoelectric point of the amphoteric naphthyridine-carboxylic acid. Reaching this exact pH forces the molecule into its least soluble state, driving massive crystallization and serving as a self-validating indicator of successful hydrolysis.

-

Collection: Filter the precipitated solid, wash with cold water, and dry in vacuo to yield the target compound.

Quantitative Data & Reaction Parameters

Summarizing the synthetic parameters allows for rapid optimization and scaling comparisons.

| Reaction Step | Substrates | Reagents / Catalyst | Solvent System | Temp / Time | Expected Yield |

| 1. Friedländer Condensation | 4-Amino-5-bromonicotinaldehyde, Ethyl Pyruvate | Piperidine (0.1 equiv) | Anhydrous Ethanol | 78 °C (Reflux), 8 h | 70 - 82% |

| 2. Ester Saponification | Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate | LiOH·H2O (5.0 equiv) | THF / Water (1:1 v/v) | 20 °C (RT), 1 h | 85 - 89% |

Downstream Applications in Drug Discovery

The strategic placement of the bromide and carboxylic acid groups allows for divergent synthesis in medicinal chemistry. The C8-bromide exhibits excellent chemo-selectivity in Suzuki-Miyaura cross-coupling reactions, allowing for site-selective arylation even in the presence of other functional groups [2]. Concurrently, the C2-carboxylic acid is primed for standard peptide coupling (e.g., using EDC or HATU) to form complex amides or macrocycles [1].

Figure 2: Downstream functionalization pathways in medicinal chemistry and drug discovery.

References

-

Tatai, J., Molnár, M., Villeneuve, M., & Haberk, L. (2022). DEVELOPMENT OF A SCALABLE SYNTHESIS OF SIRT1 MODULATOR MACROCYCLES. Heterocycles, 104(3), 524-536.[Link]

-

Khan, F.-R. N., et al. (2017). Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines. Journal of Saudi Chemical Society.[Link]

-

PubChemLite. 8-bromo-1,6-naphthyridine-2-carboxylic acid (CID 2761050). [Link]

- World Intellectual Property Organization. (2016). Novel naphthyridines and isoquinolines and their use as CDK8/19 inhibitors (WO2016009076A1).

Analytical Characterization and Mass Spectrometry Profiling of 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide

Executive Summary and Strategic Context

In modern drug discovery, particularly in the synthesis of oncogenic transcription-regulating kinase inhibitors (such as CDK8/19 inhibitors)[1], the precise structural and mass characterization of intermediate building blocks is non-negotiable. 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide (CAS: 2763755-79-7)[2] serves as a critical scaffold in these synthetic pathways.

A common pitfall in early-stage analytical workflows is the failure to distinguish between the physicochemical properties of the free base (CAS: 197507-55-4)[3] and its hydrobromide salt form. As an application scientist, I designed this guide to provide a definitive, self-validating framework for the exact mass determination and High-Resolution Mass Spectrometry (HRMS) characterization of this compound. We will explore not just how to analyze it, but the causality behind each experimental parameter.

Physicochemical Profiling & Exact Mass Metrics

When dealing with halogenated salts, analytical chemists must account for both the counterion dissociation in solution and the distinct isotopic signature of the halogen. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%, respectively). This creates a highly diagnostic doublet in the mass spectrum.

The table below summarizes the critical quantitative mass parameters required for accurate HRMS targeting.

Table 1: Comparative Molecular Parameters (Free Base vs. Salt)

| Analytical Parameter | Free Base (C₉H₅BrN₂O₂) | Hydrobromide Salt (C₉H₅BrN₂O₂ · HBr) |

| CAS Registry Number | 197507-55-4 | 2763755-79-7 |

| Molecular Weight (Average) | 253.05 g/mol | 333.97 g/mol |

| Monoisotopic Exact Mass (Neutral) | 252.9534 Da | 333.8796 Da |

| Theoretical[M+H]⁺ ( 79Br ) | 253.9607 m/z | 253.9607 m/z(Post-dissociation) |

| Theoretical [M+H]⁺ ( 81Br ) | 255.9587 m/z | 255.9587 m/z(Post-dissociation) |

Note: In electrospray ionization (ESI), the HBr counterion completely dissociates. The mass spectrometer will only detect the protonated free base [M+H]⁺, rendering the exact mass of the intact salt irrelevant for the final m/z target, though critical for gravimetric sample preparation.

Self-Validating LC-HRMS Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, an analytical protocol cannot merely be a list of steps; it must be a self-validating system. The following methodology incorporates built-in System Suitability Tests (SST) to guarantee mass accuracy below 2 ppm.

Phase 1: System Calibration & Suitability (The Control)

-

Action: Infuse a standardized calibration mixture (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) and run a known reference standard (e.g., Reserpine, [M+H]⁺ = 609.2807) prior to the sample.

-

Causality: High-resolution mass analyzers (Orbitrap or Q-TOF) are susceptible to micro-drifts caused by ambient temperature and humidity changes in the lab. Pre-run calibration ensures the instrument's mass accuracy is locked to < 2 ppm, validating that any subsequent mass deviations in the target analyte are structural realities, not instrumental artifacts.

Phase 2: Sample Preparation

-

Action: Dissolve 1.0 mg of the hydrobromide salt in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Sonicate for 5 minutes.

-

Causality: The 50% aqueous portion is thermodynamically required to break the ionic lattice energy of the hydrobromide salt, ensuring complete dissociation. Methanol is utilized to solubilize the hydrophobic naphthyridine core. The addition of 0.1% Formic Acid acts as a proton donor, pre-ionizing the basic nitrogen atoms in solution to maximize ESI+ sensitivity.

Phase 3: UHPLC Separation & HRMS Acquisition

-

Action: Inject 2 µL onto a sub-2 µm C18 column. Utilize a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Acquire data in ESI+ mode at a resolution of ≥ 70,000 FWHM.

-

Causality: The gradient initially retains the polar carboxylic acid moiety, preventing the analyte from eluting in the void volume alongside the unretained bromide ( Br− ) ions. This chromatographic separation prevents ion suppression in the ESI source. A resolution of 70,000 is mandatory to resolve the target isotopic envelope from isobaric background matrix interferences.

Fig 1. Self-validating LC-HRMS workflow for precise mass characterization.

Mechanistic Insights: Ionization and Fragmentation Dynamics

Understanding the gas-phase behavior of 8-Bromo-1,6-naphthyridine-2-carboxylic acid is crucial for targeted MS/MS (Tandem Mass Spectrometry) assays.

When subjected to Collision-Induced Dissociation (CID) using nitrogen or argon gas, the protonated precursor ion ([M+H]⁺ at m/z 253.96) exhibits highly predictable, thermodynamically driven fragmentation pathways:

-

Decarboxylation: The most labile moiety is the carboxylic acid group. The loss of CO2 (-43.9898 Da) yields a highly stable fragment at m/z 209.97 .

-

Dehydrobromination: The secondary pathway involves the cleavage of the carbon-bromine bond alongside a proton transfer, resulting in the neutral loss of HBr (-80.9262 Da) to yield a fragment at m/z 173.04 .

Fig 2. Mechanistic pathway of HBr dissociation, ionization, and CID fragmentation.

Conclusion

The analytical characterization of 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide requires a rigorous understanding of both its solid-state salt properties and its solution-phase ionization mechanics. By employing a self-validating LC-HRMS protocol, leveraging the 1:1 isotopic signature of bromine, and targeting the specific decarboxylation and dehydrobromination CID pathways, researchers can achieve unambiguous structural confirmation of this critical drug discovery intermediate.

References

-

NextSDS. "8-bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide — Chemical Substance Information." NextSDS Chemical Database. Available at:[2]

-

AiFChem. "197507-55-4 | 8-Bromo-1,6-naphthyridine-2-carboxylic acid." AiFChem Product Catalog. Available at:[3]

-

Google Patents. "WO2016009076A1 - Novel naphthryidines and isoquinolines and their use as cdk8/19 inhibitors." World Intellectual Property Organization. Available at:[1]

Sources

Technical Whitepaper: Toxicological and Safety Data (SDS) Profile for 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide

Executive Summary & Chemical Identity

As a Senior Application Scientist, I frequently encounter novel bicyclic heteroaromatics in early-stage drug discovery. 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide (CAS: 2763755-79-7) is a highly versatile molecular building block utilized in the synthesis of kinase inhibitors and anti-infective agents[1]. However, its unique structural motifs—a lipophilic naphthyridine core, a reactive bromine substituent, and an acidic carboxylic acid complexed as a hydrobromide salt—impart specific toxicological liabilities that must be rigorously managed under the[2].

This whitepaper synthesizes the physicochemical properties, mechanistic toxicity, and self-validating safety protocols required for the safe handling and experimental application of this compound.

Table 1: Chemical Identity & Physicochemical Properties

| Parameter | Data |

| Chemical Name | 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide |

| CAS Number | 2763755-79-7 (Parent: 197507-55-4) |

| Molecular Formula | C9H6Br2N2O2 |

| Molecular Weight | 333.96 g/mol |

| Structural Features | Bicyclic naphthyridine core, C8-bromine, C2-carboxylic acid |

| Physical State | Solid (typically crystalline powder) |

Toxicological Profile & Mechanistic Causality

Understanding the why behind a Globally Harmonized System (GHS) classification is critical for designing effective engineering controls. The toxicological profile of this compound is driven by its ability to cross biological membranes and induce localized physiological stress[3].

Table 2: GHS Hazard Classifications & Statements

| Hazard Class | Category | Hazard Code | Description |

| Acute Toxicity | Category 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled. |

| Skin Irritation | Category 2 | H315 | Causes skin irritation. |

| Eye Irritation | Category 2A | H319 | Causes serious eye irritation. |

| STOT SE | Category 3 | H336 | May cause drowsiness or dizziness. |

Mechanistic Causality of Toxicity:

-

Acute Systemic Toxicity (H302/H312/H332): The lipophilic naphthyridine core facilitates rapid permeation through the stratum corneum and alveolar epithelia. Once absorbed, the hydrobromide salt enhances aqueous solubility in physiological fluids, leading to rapid systemic bioavailability and subsequent acute toxicity[3].

-

Localized Irritation (H315/H319): The acidic carboxylic moiety, combined with the hydrobromide counterion, dissociates in the presence of local tissue moisture (e.g., sweat, tear film). This causes a localized drop in pH, leading to rapid protein denaturation in the corneal epithelium and epidermis[4].

-

Central Nervous System (CNS) Depression (H336): Nitrogen-containing heterocycles often exhibit off-target affinity for CNS receptors (such as GABAergic or histaminergic pathways). The compound's ability to cross the blood-brain barrier (BBB) induces transient CNS depression, manifesting as drowsiness or dizziness[3].

Mechanistic pathway of cellular toxicity and systemic exposure.

Experimental Protocols: In Vitro Cytotoxicity & Safety Validation

Before utilizing this building block in complex syntheses or biological assays, a baseline cytotoxicity profile must be established. The following protocol is designed as a self-validating system , ensuring that any observed toxicity is strictly compound-mediated and not an artifact of solvent or assay conditions.

Protocol 1: High-Throughput Cell Viability Assay (MTT)

Objective: Determine the IC50 of the compound in human hepatic (HepG2) cell lines to model acute systemic toxicity.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide in 100% molecular-grade DMSO to create a 10 mM stock.

-

Causality: The hydrobromide salt is partially water-soluble, but the highly conjugated naphthyridine core requires DMSO to prevent precipitation in aqueous cell culture media.

-

-

Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Exposure: Perform serial dilutions of the stock in media. Treat cells with concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.1% (v/v).

-

Self-Validation: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., 1 µM Doxorubicin) to validate assay sensitivity.

-

-

MTT Addition: After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals. This directly correlates metabolic activity with cell viability.

-

-

Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

High-throughput in vitro cytotoxicity screening workflow.

Safe Handling and Emergency Mitigation Protocols

Given the compound's hazard profile (H302, H312, H332, H315, H319, H336), strict engineering controls and Personal Protective Equipment (PPE) are mandatory[3].

Protocol 2: Emergency Spill Mitigation & Neutralization

Objective: Safely contain and neutralize a solid spill of the hydrobromide salt to prevent aerosolization and dermal exposure.

Step-by-Step Methodology:

-

Evacuation & PPE: Immediately isolate the spill area. Don a particulate respirator (N95 or P100), chemical splash goggles, and double nitrile gloves.

-

Causality: Double gloving is required because brominated heteroaromatics can slowly permeate single-layer nitrile barriers over time.

-

-

Dust Suppression: Do NOT dry sweep. Lightly mist the spill with a 5% sodium bicarbonate ( NaHCO3 ) solution.

-

Causality: The basic solution suppresses aerosolization (mitigating H332/H336 inhalation risks) while simultaneously neutralizing the acidic hydrobromide component, reducing its corrosive potential.

-

-

Collection: Use a damp absorbent pad to collect the neutralized slurry. Place the material in a chemically compatible, sealable hazardous waste container.

-

Decontamination: Wash the spill surface with a mild detergent and water to remove any residual lipophilic compound, followed by a final wipe with 70% ethanol.

References

-

Title: 8-bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide — Chemical Substance Information Source: URL: [Link]

-

Title: Hazard Communication Standard: Safety Data Sheets Source: URL: [Link]

Sources

Whitepaper: Electronic Properties and pKa Profiling of 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide

Executive Summary

As a Senior Application Scientist, the characterization of complex polyfunctional heterocycles requires moving beyond theoretical predictions to empirical, self-validating analytical frameworks. 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide (CAS: 2763755-79-7) is a highly functionalized, electron-deficient scaffold utilized in advanced drug discovery[1]. The electronic push-pull dynamics within this molecule dictate its solubility, target binding affinity, and metabolic stability. This technical guide deconstructs the stereoelectronic architecture of the compound and provides a field-proven, self-validating protocol for determining its macroscopic dissociation constants (pKa).

Stereoelectronic Architecture

The 1,6-naphthyridine core is inherently electron-deficient due to the presence of two endocyclic nitrogen atoms, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) [1]. Functionalization at the 2- and 8-positions profoundly alters this baseline:

-

8-Bromo Substituent: The bromine atom exerts a strong inductive electron-withdrawing effect (-I) that outweighs its weak resonance donating effect (+M). This net withdrawal reduces electron density across the fused bicyclic system, increasing the electrophilicity of the core.

-

2-Carboxylic Acid: Acting as a potent electron-withdrawing group (-I, -M), the carboxylic acid at the C2 position drastically depletes electron density from the adjacent N1 nitrogen. This renders N1 exceptionally non-basic under physiological conditions [2].

-

Hydrobromide Salt Form: Because N1 is electronically deactivated by the adjacent carboxylic acid, the N6 nitrogen remains the primary basic center. The hydrobromide salt form ensures that N6 is protonated in the solid state, forming a stable cationic species that enhances aqueous solubility for initial formulation[4].

Fig 1. Electronic effects of substituents on the 1,6-naphthyridine core.

Acid-Base Equilibria and Ionization States

Understanding the pKa of this molecule is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The molecule exhibits two primary ionizable centers within the physiological pH range: the carboxylic acid and the N6 conjugate acid.

Due to the cumulative electron-withdrawing effects of the core and the bromine atom, the pKa of the carboxylic acid is lower than that of a standard benzoic acid, while the basicity of the naphthyridine nitrogen is suppressed compared to unsubstituted analogues [3].

Table 1: Physicochemical and Electronic Properties

| Property | Value | Source / Methodology |

| Molecular Formula | C9H6Br2N2O2 (Salt) | Theoretical |

| Molecular Weight | 333.96 g/mol | Theoretical |

| pKa1 (Carboxylic Acid) | ~3.00 ± 0.30 | Predicted / Literature Analogues [2] |

| pKa2 (N6 Conjugate Acid) | ~4.08 | Extrapolated from base Naphthyridine [3] |

| LogP (Free Base) | 1.50 - 2.50 | Computational Prediction |

Self-Validating Analytical Methodology: UV-Metric pKa Determination

Causality for Method Selection: Protonation of the N6 nitrogen significantly alters the HOMO-LUMO gap of the conjugated system, resulting in distinct bathochromic (red) or hypsochromic (blue) shifts in the UV-Vis spectrum. By tracking these shifts, we generate a self-validating dataset.

Step-by-Step Protocol

1. Solution Preparation & Ionic Strength Control

-

Action: Dissolve the compound in an aqueous 0.15 M KCl solution to a final concentration of 20 µM.

-

Causality: The 0.15 M KCl mimics physiological ionic strength, preventing activity coefficient fluctuations during titration. The 20 µM concentration ensures the maximum absorbance remains strictly within the linear dynamic range of the Beer-Lambert law (0.2 - 1.0 AU), preventing detector saturation or aggregation artifacts.

2. Acidification to Cationic State

-

Action: Lower the starting pH to 1.5 using standardized 0.1 M HCl.

-

Causality: Ensures the molecule is fully protonated (cationic state at N6, neutral at COOH) before the forward titration begins, establishing a definitive baseline for the fully protonated chromophore.

3. Automated Titration & Spectral Acquisition

-

Action: Titrate with 0.1 M KOH in 0.1 pH unit increments up to pH 11.0. Record the full UV-Vis spectrum (200-400 nm) after each addition using an in-line dip probe.

-

Causality: Coupling the pH electrode directly with the spectrometer allows simultaneous, real-time acquisition of pH and absorbance, eliminating manual handling errors and atmospheric CO2 contamination.

4. Data Validation via Isosbestic Points (Trustworthiness Check)

-

Action: Overlay the acquired UV-Vis spectra and identify isosbestic points.

-

Causality: An isosbestic point is a specific wavelength where total absorbance remains constant during a chemical transition. In this protocol, it acts as a self-validating mathematical proof . If sharp isosbestic points are maintained, it guarantees the system is undergoing a pure two-state acid-base equilibrium. If the points drift, it immediately flags side reactions (e.g., degradation or precipitation), prompting an automatic halt to the protocol.

5. Non-linear Regression

-

Action: Extract absorbance values at the wavelength of maximum variance (λmax) and fit them to the Henderson-Hasselbalch equation using Target Factor Analysis (TFA).

Fig 2. Self-validating UV-metric titration workflow for pKa determination.

References

The Ascendance of 1,6-Naphthyridines: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The 1,6-naphthyridine core, a bicyclic heterocycle composed of two fused pyridine rings, has firmly established itself as such a scaffold. Its rigid structure, combined with the precise positioning of its nitrogen atoms, provides an excellent platform for developing ligands that can engage with a multitude of biological targets through a variety of interactions, including hydrogen bonding and pi-stacking. This guide offers a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of 1,6-naphthyridine derivatives, providing researchers with a robust understanding of their potential in contemporary drug discovery. The burgeoning interest in these compounds stems from their demonstrated pharmacological versatility, with applications in oncology, infectious diseases, and neurology.[1]

Synthetic Strategies: Constructing the 1,6-Naphthyridine Core

The methodologies for synthesizing the 1,6-naphthyridine scaffold are diverse, with the choice of route often dictated by the desired substitution pattern. The two most prevalent strategies involve the construction of the second ring from a pre-formed pyridine or pyridone.[2][3]

Synthesis from a Pre-formed Pyridine

A common approach involves the use of a substituted 4-aminopyridine derivative. For instance, the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, is a powerful tool for constructing the second pyridine ring.

A representative synthetic workflow is the reaction of a 4-aminonicotinaldehyde with a compound possessing an activated methylene group, such as a malononitrile dimer, which can lead to the formation of a polysubstituted 1,6-naphthyridine.[4] Another prominent method involves the Skraup synthesis, which is particularly useful for creating the parent 1,6-naphthyridine and its simpler derivatives.[5]

Synthesis from a Pre-formed Pyridone

Alternatively, the synthesis can commence from a pyridone ring. This approach is particularly valuable for accessing 1,6-naphthyridin-2(1H)-ones, a subclass that has shown significant biological activity.[2] For example, a 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can serve as a versatile starting material for the construction of various pyrido[2,3-d]pyrimidin-7(8H)-ones and, by extension, 1,6-naphthyridin-2(1H)-ones.[2]

Below is a generalized workflow illustrating the synthesis of a 1,6-naphthyridine core, highlighting key intermediate steps.

Other Anticancer Mechanisms:

-

Topoisomerase I Inhibition: Dibenzo[c,h]n[6][7]aphthyridines have been designed as topoisomerase I inhibitors, representing a novel class of potential anticancer agents. [8]* Hsp90 Inhibition: Novel 1,6-naphthyridin-2(1H)-ones have been developed as potential anticancer agents that target the C-terminal domain of Hsp90, an ATP-dependent chaperone overexpressed in many cancers. [7]* Induction of Apoptosis: Some 1,6-naphthyridine derivatives have been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species. [9][10]

Antimicrobial and Antiviral Activity

The 1,6-naphthyridine scaffold is also present in compounds with activity against infectious agents. Derivatives have been reported to possess antibacterial, antifungal, and antiviral properties. [1][11]For example, certain macrocyclic 1,6-naphthyridines have been identified as inhibitors of human cytomegalovirus (HCMV). [11]Additionally, some derivatives have shown potential as antiviral agents by inhibiting the strand transfer process of HIV-1 integrase. [11]

Neurological and Other Activities

The versatility of the 1,6-naphthyridine core extends to the central nervous system. Benzo[h]n[6][7]aphthyridine derivatives have been investigated for their potential in treating Alzheimer's disease. [12]Furthermore, some derivatives have been explored for their anti-inflammatory, analgesic, and antioxidant properties. [1]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,6-naphthyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies have provided valuable insights for the rational design of more potent and selective compounds.

A review of the literature reveals some general trends:

-

Substitution at Position 7: For c-Src inhibitors, 1,6-naphthyridin-2(1H)-one analogues with basic aliphatic side chains at the 7-position were found to be the most potent. [13]* Substitution at Position 3: In a series of FGFR-1 inhibitors, the presence of a 3-(3,5-dimethoxyphenyl) group conferred high potency and selectivity. [14]* Fused Ring Systems: The fusion of additional rings to the 1,6-naphthyridine core, as seen in the 1H-imidazo[4,5-h]n[6][7]aphthyridin-2(3H)-ones, can lead to potent and selective inhibitors of kinases like c-Met. [6][15]* Saturation of the C3-C4 Bond: The presence or absence of a double bond between C3 and C4 in 1,6-naphthyridin-2(1H)-ones can influence their primary biological activity, with unsaturated compounds often being explored as antitumor agents and saturated analogues showing potential in cardiovascular diseases. [2][3] The following table summarizes the biological activities of selected 1,6-naphthyridine derivatives.

| Compound Class | Target | Key Structural Features | Reported Activity (IC50) | Reference |

| 1H-Imidazo[4,5-h]n[6][7]aphthyridin-2(3H)-ones | c-Met Kinase | Tricyclic core, N-1 alkylamino, N-3 substituted benzyl | 2.6 µM (for the best compound) | [15] |

| 1,6-Naphthyridinone Derivatives | AXL Kinase | Type II inhibitor scaffold | 1.1 nM | [16] |

| 7-Substituted 1,6-Naphthyridin-2(1H)-ones | c-Src Kinase | 3-(2,6-dichlorophenyl), 7-basic aliphatic side chain | 10-80 nM | [13] |

| 3-Aryl-1,6-naphthyridine-2,7-diamines | FGFR-1 Kinase | 3-(3,5-dimethoxyphenyl) | Potent and selective | [14] |

| Dibenzo[c,h]n[6][7]aphthyridines | Topoisomerase I | Fused aromatic system | Potent antitumor activity | [8] |

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of 1,6-naphthyridine derivatives, based on methods described in the literature.

General Procedure for the Synthesis of a Substituted 1,6-Naphthyridine

This protocol is a generalized representation of a multicomponent reaction to form a 1,6-naphthyridine derivative. [17]

-

Reactant Preparation: In a suitable reaction vessel, dissolve the starting aldehyde (e.g., a benzaldehyde derivative) (1 mmol) and 1-naphthylamine (1 mmol) in an appropriate solvent (e.g., ethanol or an aqueous medium).

-

Addition of Malononitrile: Add malononitrile (2 mmol) to the reaction mixture.

-

Catalyst Addition: Introduce a catalyst, such as SiO2/Fe3O4@MWCNTs, to the mixture. [17]4. Reaction: Stir the reaction mixture at room temperature for the appropriate amount of time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture and wash the solid with the solvent. The crude product can be purified by recrystallization from a suitable solvent like hot ethanol to yield the pure 1,6-naphthyridine derivative. [17]6. Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. [17]

Protocol for a Kinase Inhibition Assay (General)

This protocol outlines the general steps for assessing the inhibitory activity of a 1,6-naphthyridine derivative against a target kinase.

-

Reagent Preparation: Prepare a reaction buffer containing all necessary components, such as ATP, a substrate peptide, and the kinase enzyme at appropriate concentrations.

-

Compound Dilution: Prepare a serial dilution of the test compound (1,6-naphthyridine derivative) in DMSO.

-

Assay Plate Preparation: Add the kinase, substrate, and test compound to the wells of a microtiter plate.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.

-

Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody in an ELISA-based format or using a luminescence-based assay that measures the amount of ATP remaining after the reaction.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Perspectives and Opportunities

The 1,6-naphthyridine scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:

-

Development of More Selective Inhibitors: While potent inhibitors have been developed, achieving high selectivity, particularly within the kinome, remains a challenge. The design of next-generation inhibitors will likely involve more sophisticated computational modeling and a deeper understanding of the structural biology of the targets.

-

Exploration of New Biological Targets: The proven versatility of the 1,6-naphthyridine core suggests that it could be adapted to target other protein families beyond those already explored.

-

Application in Combination Therapies: As our understanding of disease biology grows, the use of combination therapies is becoming increasingly common. 1,6-Naphthyridine-based agents could be valuable components of such regimens.

-

Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will be needed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their suitability for clinical development.

References

-

Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[6][7]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).

-

Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Google Patents.

-

Synthesis, Reactions, and Biological Activity of Benzo[h]n[6][7]aphthyridine Derivatives. Molecules.

-

Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.

-

Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src. Journal of Medicinal Chemistry.

-

Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry.

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.

-

Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry.

-

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate.

-

Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. SciSpace.

-

3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and Related 2-Urea Derivatives Are Potent and Selective Inhibitors of the FGF Receptor-1 Tyrosine Kinase. Journal of Medicinal Chemistry.

-

Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo[4,5- h ... RSC Publishing.

-

Biological Activity of Naturally Derived Naphthyridines. PMC.

-

Design, Synthesis, and Evaluation of Dibenzo[c,h]n[6][7]aphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry.

-

Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. ResearchGate.

-

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. PubMed.

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ResearchGate.

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.

-

One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters.

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications.

-

Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. ResearchGate.

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.

-

Biological Activity of Naturally Derived Naphthyridines. Molecules.

-

Structure–activity relationship (SAR) and docking studies of... ResearchGate.

-

Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. Sciety.

-

Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate.

-

Synthesis of Novel Benzo[b]n[6][7]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. PMC. articles/PMC9963738/)

Sources

- 1. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives | Sciety [sciety.org]

- 11. scispace.com [scispace.com]

- 12. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemrevlett.com [chemrevlett.com]

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 8-Bromo-1,6-naphthyridine-2-carboxylic acid

Executive Summary & Mechanistic Context

The functionalization of nitrogen-rich heterocycles via palladium-catalyzed cross-coupling is a cornerstone of modern drug discovery. However, 8-Bromo-1,6-naphthyridine-2-carboxylic acid presents a unique dual-challenge for Suzuki-Miyaura couplings:

-

Catalyst Poisoning: The 1,6-naphthyridine core contains highly basic nitrogen atoms that can chelate palladium, forming stable, inactive Pd(II) oligomers[1].

-

Acidic Interference: The free C2-carboxylic acid not only consumes the basic reagents required for transmetalation but can also directly coordinate to the palladium center, further inhibiting the catalytic cycle[2].

To overcome these barriers, this application note details self-validating protocols utilizing bulky, electron-rich phosphine ligands (which sterically prevent N-coordination) and carefully calculated base stoichiometries[3]. Furthermore, we introduce a green-chemistry micellar approach that lowers the activation energy, allowing the reaction to proceed at mild temperatures to prevent the protodeboronation of sensitive boronic acids[4].

Catalytic cycle highlighting the prevention of naphthyridine-induced catalyst poisoning.

Quantitative Method Comparison

The following table summarizes the quantitative performance of different Suzuki-Miyaura protocols when applied to 8-bromo-1,6-naphthyridine derivatives and similar nitrogen-rich heterocyclic carboxylic acids[2][4][5].

| Protocol | Catalyst System | Solvent System | Base (Equiv.) | Temp (°C) | Avg. Yield | Mechanistic Causality / Notes |

| A. Direct Biphasic | Pd(dppf)Cl₂ (5 mol%) | 1,4-Dioxane / H₂O (4:1) | K₃PO₄ (3.0) | 90°C | 60 - 75% | Standard conditions. Requires excess base to neutralize the free carboxylic acid prior to transmetalation. |

| B. Micellar Catalysis | Pd-118 (dtbpf) (2 mol%) | 2% TPGS-750-M in H₂O | Et₃N or K₃PO₄ (3.0) | 50°C | 80 - 88% | Surfactant nanomicelles increase local concentration. Mild heating suppresses protodeboronation[4]. |

| C. Protected Route | Pd(PPh₃)₄ (5 mol%) | Toluene / EtOH / H₂O | Na₂CO₃ (2.0) | 100°C | 85 - 95% | Pre-esterification of the carboxylic acid eliminates acid-base interference, allowing lower base equivalents. |

Experimental Protocols

Protocol A: Direct Aqueous-Biphasic Coupling

Objective: Direct coupling without the need for prior esterification of the carboxylic acid. Causality Focus: The use of K₃PO₄ is critical here. 1.0 equivalent is immediately consumed by the C2-carboxylic acid to form a soluble potassium carboxylate salt. The remaining 2.0 equivalents are required to form the reactive boronate complex necessary for the transmetalation step[2].

Materials:

-

8-Bromo-1,6-naphthyridine-2-carboxylic acid (1.0 mmol)

-

Aryl/Heteroaryl Boronic Acid (1.5 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

-

K₃PO₄ (3.0 mmol, 3.0 equiv)

-

Degassed 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Procedure:

-

Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-Bromo-1,6-naphthyridine-2-carboxylic acid, the boronic acid, K₃PO₄, and the Pd(dppf)Cl₂ catalyst.

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, which otherwise promotes oxidative homocoupling of the boronic acid[3].

-

Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. Rationale: Biphasic systems dissolve both the organic substrates and the inorganic base, facilitating interfacial transmetalation.

-

Reaction Heating: Heat the mixture to 90°C in a pre-heated oil bath for 12-16 hours. Monitor the consumption of the bromide via LC-MS.

-

Workup & Isolation: Cool to room temperature. Dilute with water (10 mL) and wash with Ethyl Acetate (2 x 10 mL) to remove neutral impurities (including homocoupled byproducts). Carefully acidify the aqueous layer to pH 4 using 1M HCl to precipitate the coupled naphthyridine-2-carboxylic acid. Filter and dry under vacuum.

Protocol B: Micellar Catalysis (Mild Conditions for Sensitive Boronic Acids)

Objective: High-yield coupling using green chemistry principles, specifically designed for sterically hindered or electron-deficient boronic acids prone to protodeboronation[4]. Causality Focus: Pd-118 (Pd(dtbpf)Cl₂) utilizes the extremely bulky di-tert-butylphosphinoferrocene ligand. This steric bulk completely shields the palladium center from the basic nitrogens of the 1,6-naphthyridine ring, preventing catalyst deactivation[3]. The TPGS-750-M surfactant forms nanomicelles that concentrate the catalyst and substrates, driving the reaction at lower temperatures[4].

Materials:

-

8-Bromo-1,6-naphthyridine-2-carboxylic acid (0.5 mmol)

-

Boronic Acid (0.75 mmol)

-

Pd-118 [CAS: 95408-45-0] (0.01 mmol, 2 mol%)

-

K₃PO₄ (1.5 mmol, 3.0 equiv)

-

2 wt% TPGS-750-M in H₂O (2.0 mL)

-

Acetone cosolvent (0.4 mL)

Step-by-Step Procedure:

-

Emulsion Preparation: In a 5 mL flat-bottomed vial, combine the naphthyridine substrate, boronic acid, and K₃PO₄. Add the 2% aqueous TPGS-750-M solution and acetone.

-

Degassing: Sparge the resulting white emulsion with Argon gas for 5 minutes. Rationale: Rapid stirring and thorough degassing are critical in micellar media to prevent oxidation of the electron-rich dtbpf ligand[4].

-

Catalyst Addition: Add the Pd-118 catalyst under a positive stream of Argon.

-

Mild Heating: Stir vigorously (1000 rpm) at 50°C for 6-8 hours. Rationale: The lower temperature of 50°C significantly reduces the rate of protodeboronation, a common failure mode for heteroaryl boronic acids[3].

-

In-Vial Quench: Cool to room temperature, acidify to pH 4 with 1M HCl, and extract directly from the vial using minimal Ethyl Acetate (3 x 2 mL). Evaporate the organic layer and purify via reverse-phase chromatography.

Step-by-step experimental workflow for Protocol B (Micellar Catalysis).

Troubleshooting & Optimization Matrix

| Observation | Mechanistic Cause | Recommended Solution |

| Incomplete Conversion / Black Pd Precipitation | Catalyst poisoning via naphthyridine nitrogen coordination[1]. | Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos, or dtbpf) to sterically block multi-nitrogen chelation[3]. |

| High Levels of Protodeboronation | High temperatures induce C-B bond cleavage in the boronic acid[2]. | Lower reaction temperature to 50°C using Protocol B (Micellar conditions)[4]. Alternatively, use a boronate ester (pinacol ester) instead of a free boronic acid. |

| No Product Formation | Free carboxylic acid neutralized all available base, halting transmetalation. | Ensure a strict minimum of 3.0 equivalents of base is used. If issues persist, pre-protect the carboxylic acid as a methyl or ethyl ester. |

| Homocoupling Byproducts | Presence of residual oxygen promotes Pd(II)-mediated homocoupling[3]. | Increase the rigor of the degassing protocol (use freeze-pump-thaw instead of simple sparging). |

References

-

[4] Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water. Organic Process Research & Development - ACS Publications. URL:[Link]

-

[1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. URL:[Link]

-

[5] Synthesis of gem-Diboromethyl-Substituted Bicyclo[1.1.1]pentanes and Their Application in Palladium-Catalyzed Cross Couplings. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

-

[2] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC - National Institutes of Health. URL:[Link]

Sources

Application Note: High-Efficiency HATU/DIPEA-Mediated Amide Coupling of 8-Bromo-1,6-naphthyridine-2-carboxylic Acid Hydrobromide

Introduction & Mechanistic Rationale

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., CDK8/19)[1] and SIRT1 modulators[2]. Functionalization at the C2 position via amide coupling—while preserving the C8-bromo handle for downstream palladium-catalyzed cross-coupling—requires mild, highly efficient conditions.

For this transformation, the combination of HATU and DIPEA is the industry gold standard. HATU is a third-generation uronium-based coupling reagent that generates an active 1-hydroxy-7-azabenzotriazole (HOAt) ester. The nitrogen atom at the 7-position of the HOAt leaving group exerts a critical neighboring group effect, accelerating the coupling of sterically hindered or electronically deactivated substrates while minimizing epimerization[3].

Crucially, the substrate in this protocol is supplied as a hydrobromide (HBr) salt . Failure to account for the stoichiometry of this counterion is a primary cause of coupling failure[4][5]. DIPEA, a sterically hindered and non-nucleophilic base, is employed to neutralize the HBr, deprotonate the carboxylic acid, and facilitate active ester formation without participating in unwanted nucleophilic side reactions[6].

Reaction Pathway & Causality

Mechanistic sequence of HATU activation and amide bond formation.

Experimental Design & Reagent Stoichiometry

To ensure complete conversion and suppress side reactions (such as the guanylation of the amine by unreacted HATU[6]), reagent stoichiometry must be strictly controlled.

| Reagent | MW ( g/mol ) | Equivalents | Function / Rationale |

| 8-Bromo-1,6-naphthyridine-2-carboxylic acid·HBr | 334.94 | 1.0 | Substrate; the HBr salt requires precise base neutralization. |

| Primary/Secondary Amine | Varies | 1.1 - 1.2 | Nucleophile; a slight excess ensures complete substrate consumption. |

| HATU | 380.23 | 1.2 | Coupling reagent; generates the highly reactive HOAt ester. |

| DIPEA | 129.24 | 3.0 - 4.0 | Base; neutralizes HBr, deprotonates the acid, and drives activation. |

| Anhydrous DMF | 73.09 | 0.1 - 0.2 M | Solvent; provides optimal solubility for naphthyridine salts. |

Step-by-Step Protocol: A Self-Validating Workflow

Step-by-step experimental workflow with integrated QC checkpoints.

Step 1: Substrate Dissolution & Neutralization

-

Action: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 8-Bromo-1,6-naphthyridine-2-carboxylic acid hydrobromide (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 M. Add DIPEA (3.0 eq) dropwise at room temperature.

-

Causality & Validation: The 1,6-naphthyridine core exhibits poor solubility in ethereal or chlorinated solvents; DMF ensures a homogeneous reaction environment. The addition of DIPEA neutralizes the hydrobromide counterion. Self-Validation: The cloudy suspension will rapidly transition into a clear or slightly yellow homogeneous solution, visually confirming the generation of the soluble free carboxylate[4][5].

Step 2: HATU Pre-Activation

-

Action: Add HATU (1.2 eq) to the solution in one portion. Stir the mixture at room temperature for 5–10 minutes.

-

Causality & Validation: HATU reacts with the deprotonated carboxylate to form the highly reactive O-At active ester. Pre-activation is critical; introducing the amine before the active ester is fully formed allows the amine to directly attack the uronium carbon of HATU, leading to the irreversible formation of a tetramethylguanidine byproduct[6]. Self-Validation: A deepening of the yellow color typically indicates successful active ester formation.

Step 3: Nucleophilic Amine Coupling

-

Action: Add the target primary or secondary amine (1.1–1.2 eq) dropwise. (Note: If the amine is supplied as a hydrochloride salt, supplement the reaction with an additional 1.0 eq of DIPEA).

-

Causality & Validation: The amine acts as the nucleophile, displacing the HOAt leaving group to form the target amide bond. The slight excess of amine ensures complete consumption of the valuable naphthyridine scaffold.

Step 4: Reaction Monitoring

-

Action: Stir the reaction at room temperature for 2–4 hours. Monitor the progress via LC-MS.

-

Causality & Validation: LC-MS is the most reliable method for this system. Self-Validation: The chromatogram should demonstrate the disappearance of the active ester/free acid mass and the emergence of the product mass. The presence of a peak at m/z 137 (HOAt) is expected and confirms the successful displacement step[3].

Step 5: Quench & Aqueous Workup

-

Action: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl (3x) and brine.

-

Causality & Validation: NaHCO₃ neutralizes residual acids and partitions the water-soluble HATU byproducts (tetramethylurea and HOAt) into the aqueous phase. The 5% LiCl wash is a highly effective, field-proven technique for extracting residual DMF from the organic phase, preventing solvent contamination during downstream concentration[4].

Troubleshooting & Optimization

-

Incomplete Conversion: Often due to wet DMF or degraded HATU. Ensure strictly anhydrous conditions, as water will hydrolyze the active ester back to the starting carboxylic acid.

-

Guanylation Byproducts: If LC-MS shows a mass corresponding to the amine + 98 Da, this indicates tetramethylguanidine formation[6]. Remedy: Increase the pre-activation time (Step 2) and ensure sufficient DIPEA is present to keep the carboxylic acid fully deprotonated before HATU is introduced.

References

-

ChemicalBook. HATU: a third-generation coupling reagent. 3

-

ACS Publications. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. 6

-

ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. 4

-

RSC Publishing. Amide bond formation: beyond the myth of coupling reagents.

-

Clockss. DEVELOPMENT OF A SCALABLE SYNTHESIS OF SIRT1 MODULATOR MACROCYCLES.2

-

ACS Publications. Design, Synthesis, and Pharmacological Evaluation of a Novel Series of Pyridopyrazine-1,6-dione γ-Secretase Modulators. 5

-

Google Patents. WO2016009076A1 - Naphthyridine and isoquinoline compounds useful as inhibitors of CDK8/19. 1

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Synthesizing Kinase Inhibitors using 8-Bromo-1,6-naphthyridine-2-carboxylic acid

Executive Summary

The 1,6-naphthyridine scaffold is a highly privileged pharmacophore in modern oncology and targeted therapeutics, acting as a potent bioisostere for the purine ring of ATP[1]. By forming critical hydrogen bonds within the highly conserved hinge region of various kinases, this bicyclic system has been successfully utilized to target c-Met, VEGFR-2, and CDK8/19[2],[3]. Among the most versatile building blocks for accessing this chemical space is 8-Bromo-1,6-naphthyridine-2-carboxylic acid (CAS 197507-55-4)[4],[5]. This application note provides a comprehensive, causality-driven guide to utilizing this specific bifunctional building block for the late-stage diversification and synthesis of potent kinase inhibitors.

Structural Rationale & Pharmacophore Design

The strategic value of 8-bromo-1,6-naphthyridine-2-carboxylic acid lies in its orthogonal reactivity, which allows for precise, modular assembly of complex inhibitors:

-

The 1,6-Naphthyridine Core : The nitrogen atoms at positions 1 and 6 act as essential hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region[1].

-

The C2-Carboxylic Acid : Position 2 is typically oriented toward the solvent-exposed region or the ribose-binding pocket. The carboxylic acid serves as an ideal handle for amide coupling, allowing the introduction of solubilizing groups or basic amines that improve pharmacokinetic profiles[2],[3].

-

The C8-Bromine : Position 8 projects into the hydrophobic pocket (often adjacent to the DFG motif). The bromine atom acts as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling the rapid screening of diverse aryl or heteroaryl substituents to achieve kinase selectivity[3].

Pharmacological Profile & Target Kinase Data

Modifications at the C2 and C8 positions of the 1,6-naphthyridine core yield distinct selectivity profiles across different kinase families.

| Target Kinase | Scaffold Modification | Typical IC₅₀ Range | Primary Disease Indication | Reference |

| c-Met | 1,6-Naphthyridin-4(1H)-one derivatives | 7.1 – 9.8 nM | Non-Small Cell Lung Cancer | [2] |

| VEGFR-2 | N-1 amine derivatization | High selectivity (>3000-fold over c-Met) | Tumor Angiogenesis | [2] |

| CDK8/19 | 2,8-Disubstituted 1,6-naphthyridines | < 10 nM | Various Malignancies | [3] |

| c-Met | 1,6-Naphthyridine core hopping | Low nanomolar | Hela/A549 Cytotoxicity | [1] |

Biological Pathway Visualization